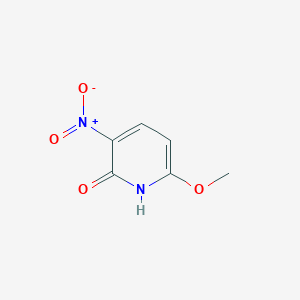

2-Hydroxy-6-methoxy-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

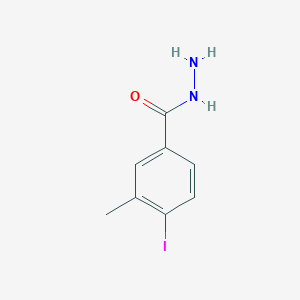

The compound 2-Hydroxy-6-methoxy-3-nitropyridine is a derivative of the pyridine family, which is characterized by a pyridine ring substituted with hydroxy, methoxy, and nitro groups at specific positions. The presence of these functional groups influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of related nitropyridine compounds involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine with an overall yield of 60.6% . Similarly, 3-methoxy-5,6-diamino-2-nitropyridine was produced from 3,5-dichloropyridine through a sequence of substitution, oxidation, nitration, and ammoniation steps . These methods highlight the complexity and the multi-step nature of synthesizing nitropyridine derivatives.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, vibrational spectroscopic studies and natural bond orbital analysis have been conducted to understand the molecular structure and stability of 3-hydroxy-6-methyl-2-nitropyridine . Additionally, the conformational analysis of 2-amino-6-methoxy-3-nitropyridine has been performed using density functional theory, revealing insights into the molecule's vibrational spectra, electronic properties, and non-linear optical activity .

Chemical Reactions Analysis

The reactivity of nitropyridine compounds is influenced by the orientation of substituents on the pyridine ring. The nitration of 2-methoxy-3-hydroxypyridine, for example, showed that the nitro group enters the 4 and then the 6 positions, with the hydroxy group acting as the main orienting agent . This indicates that the position of functional groups can significantly affect the course of chemical reactions involving nitropyridine derivatives.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, and chemical properties, like absorption and fluorescence, of nitropyridine derivatives have been characterized. The melting point of 3-Methoxy-5-chloro-2,6-dinitropyridine was determined to be 115-117 °C . The absorption and fluorescence maxima of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . These studies provide a comprehensive understanding of the physical and chemical behavior of nitropyridine derivatives, which can be extrapolated to 2-Hydroxy-6-methoxy-3-nitropyridine.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

Spectroscopic and Structural Analysis

The compound also plays a crucial role in spectroscopic and structural analysis. Studies using vibrational spectroscopy (FT-IR and FT-Raman) combined with density functional theory (DFT) have been conducted to investigate the molecular structure, vibrational assignments, and electronic properties of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives. These analyses provide insights into the molecular stability, bond strength, and chemical reactivity of these compounds, making them relevant for further research in materials science and molecular engineering (M. Karnan, V. Balachandran, M. Murugan, 2012; V. Balachandran, A. Lakshmi, A. Janaki, 2012).

Pharmaceutical and Material Science Applications

Further, investigations into the electronic properties and non-linear optical activity of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives have opened potential avenues for their application in pharmaceuticals and the development of new optical materials. The observed intramolecular charge transfers and interactions suggest a basis for biomedical applications, while the significant non-linear optical activity indicates potential in optical material design (S. Premkumar, T. Rekha, B. J. Rajkumar, R. M. Asath, A. Jawahar, T. Mathavan, A. M. Benial, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3-Methoxy-2-nitropyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

6-methoxy-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKVLKLMVFOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C(=O)N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396577 |

Source

|

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-methoxy-3-nitropyridine | |

CAS RN |

26149-11-1 |

Source

|

| Record name | 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)